molecular formula C15H14ClN5 B6453960 5-chloro-6-{methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile CAS No. 2549065-65-6

5-chloro-6-{methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile

Cat. No.: B6453960
CAS No.: 2549065-65-6
M. Wt: 299.76 g/mol
InChI Key: RUZICRAFCPXJDE-UHFFFAOYSA-N
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Description

5-chloro-6-{methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a methyl group, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-{methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with an azetidine derivative under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-{methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, palladium or copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .

Scientific Research Applications

5-chloro-6-{methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-6-{methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring with a chloro group, a methyl group, and an azetidine moiety. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-6-[methyl-(1-pyridin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c1-20(15-13(16)6-11(7-17)8-19-15)12-9-21(10-12)14-4-2-3-5-18-14/h2-6,8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZICRAFCPXJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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